6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one is a chemical compound classified as a quinolone derivative. Its molecular formula is with a molecular weight of 309.32 g/mol. The compound is characterized by the presence of a quinoline ring system fused with a methoxybenzoyl group, which enhances its chemical properties and potential biological activities. It is identified by the International Union of Pure and Applied Chemistry name "6-methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one" and has a Chemical Abstracts Service number of 769972-64-7, indicating its uniqueness in chemical databases .
The synthesis of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzoic acid with 6-methoxyquinolin-4-one in the presence of a coupling agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the methoxybenzoyl linkage.
The structure of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one features a quinoline core with two methoxy groups located at the 6 and 3 positions relative to the nitrogen atom in the ring. The compound can be represented using its simplified molecular-input line-entry system notation:
The chemical behavior of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one can be explored through various reactions, including:
The specific conditions for these reactions depend on the desired product and may involve catalysts, temperature adjustments, and solvent considerations to optimize yields and selectivity.
Research into the biological activity of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one suggests potential pharmacological properties, particularly in anti-cancer and anti-inflammatory applications. The mechanism of action may involve:
Studies indicate that quinolone derivatives often exhibit significant biological activities due to their ability to interact with DNA and enzymes, making them valuable in medicinal chemistry.
The presence of methoxy groups enhances solubility and reactivity compared to similar compounds without these groups. This structural feature contributes to its potential applications in medicinal chemistry.
Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to characterize the compound's structure and purity .
6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one finds applications across various fields, particularly in:
The 6-methoxyquinoline scaffold is a privileged structure in drug discovery due to its versatile pharmacological profile and capacity for targeted molecular modifications. This core structure is characterized by a bicyclic system combining a benzene ring fused with a pyridine moiety, where the methoxy group at the 6-position significantly influences electronic distribution and binding interactions. Historically, derivatives like primaquine (an 8-aminoquinoline antimalarial) exemplify the therapeutic relevance of this scaffold, where the 6-methoxy group enhances metabolic stability and target affinity [3] [5].
Modern applications leverage the 6-methoxyquinoline core for its ability to intercalate DNA, inhibit enzymes, and modulate transporters. For instance, 6-methoxy-2-methylquinolin-4-ol serves as a key intermediate for antimicrobial agents targeting resistant pathogens [5]. The methoxy group’s electron-donating properties increase electron density at adjacent positions, facilitating π-π stacking with biological targets like topoisomerases or tubulin. Additionally, this substituent sterically shields vulnerable sites, reducing oxidative deactivation—a critical advantage in anticancer and antimicrobial design [9]. Recent studies highlight its role in circumventing P-glycoprotein (P-gp)-mediated drug resistance in oncology, as 6-methoxyquinoline derivatives exhibit lower affinity for this efflux pump compared to other chemotherapeutics [9].
Table 1: Bioactive 6-Methoxyquinoline Derivatives and Their Therapeutic Applications
Compound | Biological Activity | Molecular Target | Reference |
---|---|---|---|
Primaquine | Antimalarial | Heme polymerization | [3] |
SMART-H | Anticancer | Tubulin polymerization | [6] |
Triazole-quinoline hybrids | Antibacterial/Antifungal | Microbial enzymes | [5] |
P-gp inhibitors (e.g., 5a) | Multidrug resistance reversal | P-glycoprotein transporter | [9] |
The 4-methoxybenzoyl group (–COC₆H₄OCH₃) is a strategically valuable substituent for enhancing the bioactivity of heterocyclic compounds. When appended to the quinolin-4(1H)-one scaffold at the 3-position, this moiety imparts distinct electronic and steric properties that optimize target engagement. The carbonyl group enables hydrogen bonding with biological receptors, while the para-methoxy group fine-tunes the lipophilicity and resonance characteristics of the entire system [1] [6].
In tubulin-targeting anticancer agents like the SMART series, the 4-methoxybenzoyl fragment is essential for binding at the colchicine site. Specifically, it facilitates π-stacking with β-tubulin residues and hydrophobic interactions within the binding pocket, enabling sub-nanomolar cytotoxicity [6] [10]. Metabolic studies, however, reveal that the ketone and methoxy groups are susceptible to reduction and demethylation, respectively, limiting in vivo stability. For example, SMART-H (a 4-(3,4,5-trimethoxybenzoyl)-thiazole) undergoes rapid ketone reduction in human liver microsomes (t₁/₂ < 30 min) [6] [10]. To mitigate this, structural rigidification—such as replacing the ketone with oxime or hydrazide groups—improves metabolic resistance while retaining potency. Similarly, in 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one (CAS# 769972-64-7), the 4-methoxybenzoyl group likely enhances DNA intercalation or kinase inhibition potential, though empirical data specific to this compound remains emergent [1] [4].
Quinolin-4(1H)-ones represent a biologically significant subclass where the 4-keto group replaces the traditional 4-amino or 4-chloro functionalities. This modification confers unique tautomeric properties, enabling both keto-enol equilibrium and hydrogen-bond donor/acceptor capabilities. The non-aromatic ring at positions 1–4 enhances conformational flexibility, allowing adaptive binding to diverse targets [5] [9].
Antimicrobial studies demonstrate that 1,2,3-triazole-functionalized quinolin-4(1H)-ones exhibit potent activity against Gram-positive bacteria (MIC = 6.25 μg/mL), comparable to clinical antibiotics. The 4-one moiety facilitates hydrogen bonding with bacterial enzymes, while N-alkylation (e.g., at position 1) fine-tunes cellular permeability [5]. In oncology, 2-arylquinolin-4(1H)-ones bearing hydroxymethyl groups at C-4 act as potent P-gp inhibitors. For instance, compounds 5a and 5b enhance rhodamine-123 retention in resistant gastric carcinoma cells (EPG85-257RDB) at 10 μM, outperforming verapamil by 1.3–2.1-fold [9]. This effect stems from the 4-one scaffold’s ability to competitively block drug-binding pockets on P-gp without cytotoxic off-target effects. Furthermore, the scaffold’s moderate logP values (~4.18) balance membrane penetration and aqueous solubility, aligning with Lipinski’s rules for drug-likeness [8] [9].
Table 2: Impact of Quinolin-4(1H)-one Substituents on Pharmacological Activity
Substituent Position | Functional Group | Biological Outcome | Mechanistic Insight |
---|---|---|---|
3-position | 4-Methoxybenzoyl | Enhanced tubulin/DNA binding | π-stacking; H-bonding with receptors |
1-position | N-Alkyl triazoles | Broad-spectrum antimicrobial activity | Inhibition of microbial enzymes |
4-position | Hydroxymethyl | P-gp inhibition (resistance reversal) | Competitive efflux pump blockage |
6-position | Methoxy | Metabolic stability & target affinity | Electron donation; steric shielding |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: